(R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate

Chiral pharmacology Enantioselectivity Receptor binding

Single-enantiomer (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate (CAS 874336-37-5), a protected 4-fluorophenylalanine synthon. The benzyl ester is orthogonal to Boc/Fmoc groups, removable by neutral hydrogenolysis. The para-fluoro substituent provides a 19F NMR probe and modulates lipophilicity/electronic properties. The defined (R)-configuration prevents inverted pharmacokinetics/receptor binding of the (S)-antipode. Procure this stable, protected precursor for peptide/peptidomimetic SPPS solution-phase synthesis (19F incorporation, DPP-4 inhibitor SAR, protein dynamics studies).

Molecular Formula C16H16FNO2
Molecular Weight 273.30 g/mol
Cat. No. B8066065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate
Molecular FormulaC16H16FNO2
Molecular Weight273.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)F)N
InChIInChI=1S/C16H16FNO2/c17-14-8-6-12(7-9-14)10-15(18)16(19)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2/t15-/m1/s1
InChIKeyAIVSYDHHQBFSFE-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 2-Amino-3-(4-Fluorophenyl)Propanoate: Chiral Fluorinated Building Block for Medicinal Chemistry and Chemical Biology


(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate (CAS 874336-37-5) is the benzyl ester of (R)-4-fluorophenylalanine—a single-enantiomer, non-proteinogenic α-amino acid derivative . It serves as a protected chiral synthon for peptide and peptidomimetic synthesis, where the para-fluoro substituent on the phenyl ring functions as a versatile spectroscopic probe (19F NMR) and modulates electronic properties, while the benzyl ester provides orthogonal carboxyl protection relative to acid-labile or base-labile protecting groups commonly used in solid-phase peptide synthesis (SPPS) .

Why Generic Substitution of (R)-Benzyl 2-Amino-3-(4-Fluorophenyl)Propanoate Fails in Research and Development


In-class fluorophenylalanine derivatives are not functionally interchangeable. The (R)-enantiomer of 4-fluorophenylalanine can exhibit opposite pharmacokinetics and receptor binding compared to its (S)-counterpart , while the benzyl ester not only serves as an orthogonal protecting group removable under neutral hydrogenolysis—distinct from acid-labile tert-butyl or base-labile methyl esters—but also acts as a recognition element in enzymatic and receptor interactions, directly affecting biological activity profiles [1][2]. Replacing the para-fluoro substituent with hydrogen (natural phenylalanine) eliminates the 19F NMR handle and alters both electronic character and lipophilicity, impacting target binding affinity and metabolic stability [3].

(R)-Benzyl 2-Amino-3-(4-Fluorophenyl)Propanoate: Quantitative Differentiation Evidence Guide


Enantiomer-Specific Pharmacological Differentiation: (R)- vs (S)-4-Fluorophenylalanine

The (R)- and (S)-enantiomers of 4-fluorophenylalanine are fundamentally distinct pharmacological entities. The (R)-enantiomer has been documented to exhibit different pharmacokinetics, receptor binding, and non-proteinogenic amino acid behavior compared to the (S)-enantiomer [1]. This chiral divergence makes the (R)-configured compound indispensable for studies requiring enantiopure building blocks or investigating stereospecific biological interactions. Note: Direct quantitative head-to-head binding data for the benzyl ester form is not available in the open literature; this represents a class-level inference from the free acid forms.

Chiral pharmacology Enantioselectivity Receptor binding

DPP-4 Inhibitory Potency and Selectivity: 4-Fluorobenzyl Phenylalanine Derivative vs Sitagliptin

A closely related 4-fluorobenzyl-substituted (S)-phenylalanine derivative (compound 6g) demonstrated DPP-4 inhibition with an IC50 of 3.79 nM, significantly more potent than the marketed drug sitagliptin [1]. Importantly, compound 6g exhibited superior selectivity against DPP-4 over the related enzymes DPP-7, DPP-8, and DPP-9—a critical safety requirement, as DPP-8/9 inhibition has been linked to toxicity in preclinical models [1]. In an oral glucose tolerance test (OGTT) in Sprague Dawley rats, compound 6g reduced blood glucose excursion in a dose-dependent manner [1]. Note: This is a class-level inference; compound 6g differs from the target compound by the (S)-configuration and the presence of a triazole linker. The core phenylalanine benzyl ester scaffold is shared.

DPP-4 inhibition Type 2 diabetes Enzyme selectivity

Protein Thermostabilization via 4-Fluorophenylalanine Incorporation: Aggregation Abolition at 50°C

Site-specific incorporation of 4-fluorophenylalanine (4F-Phe) into E. coli transketolase at surface residue K316 largely abolished enzyme aggregation when incubated at 50°C, a property not observed with the wild-type enzyme [1]. This contrasts with trifluoromethyl-phenylalanine (tfm-Phe) incorporation at the same site, which instead increased the thermal transition midpoint (Tm) by 7.5°C but did not prevent aggregation [1]. The 4F-Phe variant also provided a clean 19F NMR spectroscopic handle for probing protein dynamics in complex media, demonstrating dual utility for both stabilization and biophysical characterization [1]. Note: This is a class-level inference from 4-fluorophenylalanine incorporation; the benzyl ester-protected form serves as a precursor for such incorporation strategies.

Protein engineering Thermal stability 19F NMR probe

Selective Bacterial Receptor Binding: 4-Fluoro-L-Phenylalanine vs Natural L-Phenylalanine

4-Fluoro-L-phenylalanine binds to the L-leucine-specific receptor of E. coli with a dissociation constant (KD) of 0.26 μM . Fluorescence and 19F NMR studies have demonstrated that both L-phenylalanine and 4-fluoro-L-phenylalanine bind to this receptor, with 19F NMR providing a protein-induced chemical shift for the fluorinated analog that enables direct observation of binding without background interference [1]. This provides a quantitative rationale for selecting the fluorinated analog over natural phenylalanine when NMR-based binding assays are required. Note: This is a class-level inference from the L-enantiomer free acid; the (R)-benzyl ester may exhibit different binding properties.

L-leucine receptor Binding affinity 19F NMR

Antiproliferative Activity: 4-Fluoro-L-Phenylalanine vs Untreated Cancer Cells

4-Fluoro-L-phenylalanine inhibits the growth of MCF-7 human breast cancer cells with an IC50 of 11.8 μM . As a non-proteinogenic amino acid, it acts as an inhibitor of protein synthesis by misincorporation into nascent polypeptides at phenylalanine codons . This contrasts with natural L-phenylalanine, which supports rather than inhibits protein synthesis. Note: This is a class-level inference from the L-enantiomer free acid; the (R)-benzyl ester is a protected precursor form.

Cancer cell inhibition MCF-7 Antiproliferative

(R)-Benzyl 2-Amino-3-(4-Fluorophenyl)Propanoate: Optimal Application Scenarios Based on Evidence


Chiral Peptidomimetic Synthesis Requiring Orthogonal C-Terminus Protection

This compound is ideally suited for solid-phase and solution-phase peptide synthesis where the benzyl ester serves as a carboxyl protecting group that is orthogonal to both acid-labile (Boc, tert-butyl ester) and base-labile (Fmoc) protecting groups, removable under neutral hydrogenolysis conditions [1]. The defined (R)-configuration ensures stereochemical integrity in the final peptidomimetic product.

Protein Engineering with 19F NMR Spectroscopic Probing Capability

As a precursor to 4-fluorophenylalanine, the benzyl ester-protected form enables incorporation of the 19F NMR-active unnatural amino acid into proteins via nonsense suppression or residue-specific incorporation strategies. Evidence demonstrates that 4F-Phe incorporation can abolish protein aggregation at 50°C while providing a background-free 19F signal for studying protein dynamics, folding, and ligand interactions in complex biological milieus [2].

DPP-4 Inhibitor Lead Optimization for Type 2 Diabetes

The 4-fluorobenzyl-phenylalanine scaffold has demonstrated sub-nanomolar DPP-4 inhibition (IC50 = 3.79 nM) with superior selectivity over DPP-8/9, avoiding toxicity risks associated with off-target DPP-8/9 inhibition [3]. The (R)-benzyl ester provides a key protected intermediate for further SAR exploration of this validated antidiabetic scaffold. In vivo oral glucose tolerance test efficacy has been confirmed in rat models for related compounds [3].

Antimetabolite Research and Cancer Cell Growth Inhibition Studies

4-Fluorophenylalanine, the deprotected form of this compound, inhibits MCF-7 breast cancer cell growth with an IC50 of 11.8 μM by acting as a phenylalanine antimetabolite that disrupts protein synthesis . The (R)-benzyl ester serves as a stable, protected precursor that can be deprotected on-demand for cellular studies, offering greater shelf stability than the free amino acid.

Quote Request

Request a Quote for (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.